

Application Notes and Protocols for Mannanase Activity Assay Using the DNS Method

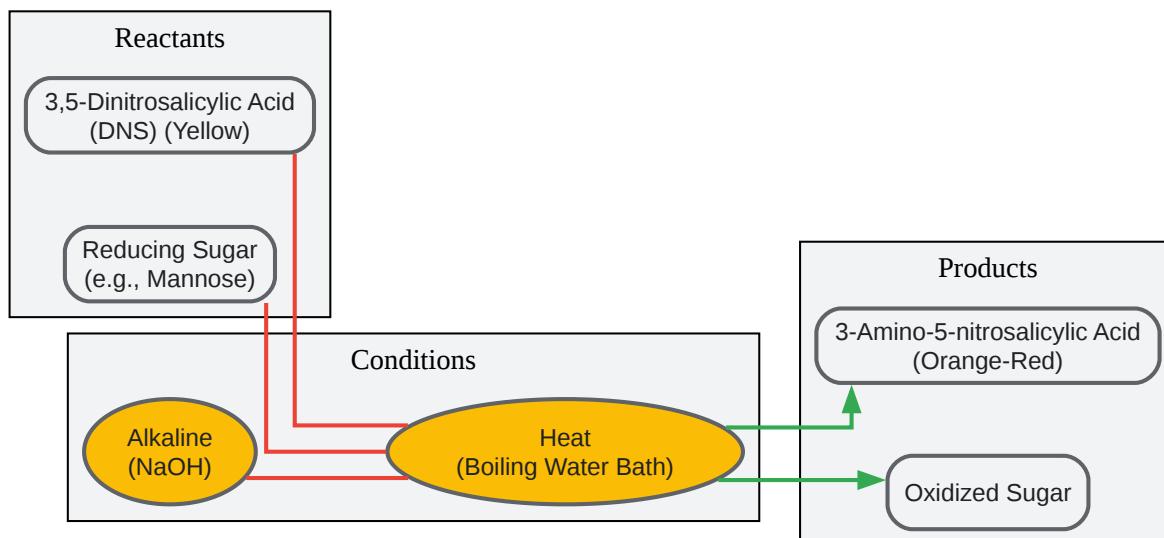
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mannanase

Cat. No.: B13387028

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannanase, an enzyme that catalyzes the hydrolysis of mannans and glucomannans, plays a crucial role in various industrial and biotechnological applications, including in the food, feed, and pharmaceutical industries.^[1] Accurate determination of **mannanase** activity is essential for enzyme characterization, process optimization, and quality control. The 3,5-dinitrosalicylic acid (DNS) method is a widely used, simple, and cost-effective colorimetric technique for measuring the amount of reducing sugars released by the enzymatic hydrolysis of polysaccharides like mannan.^{[2][3]} This document provides a detailed protocol for determining **mannanase** activity using the DNS method.

Principle of the DNS Method

The DNS method is based on a redox reaction between the DNS reagent and reducing sugars.^[4] In an alkaline solution and upon heating, the aldehyde or ketone group of a reducing sugar reduces the yellow 3,5-dinitrosalicylic acid to the orange-red 3-amino-5-nitrosalicylic acid.^{[5][6]} The intensity of the resulting color is directly proportional to the concentration of reducing sugars in the sample.^[5] The absorbance of the colored solution is measured spectrophotometrically at 540 nm.^{[1][7]} By using a standard curve of a known reducing sugar, such as mannose, the concentration of reducing sugars produced by **mannanase** activity can be quantified.

[Click to download full resolution via product page](#)

Figure 1: Chemical principle of the DNS method.

Materials and Reagents Equipment

- Spectrophotometer capable of reading at 540 nm[1]
- Water bath[1]
- Vortex mixer
- Centrifuge[1]
- Micropipettes and tips
- Glass test tubes
- Cuvettes

Reagents

- Substrate: 0.5% (w/v) Locust Bean Gum (LBG) or Konjac Mannan in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).[8][9]
- DNS Reagent:
 - 3,5-Dinitrosalicylic acid (DNSA)
 - Sodium potassium tartrate (Rochelle salt)[10]
 - Sodium hydroxide (NaOH)[10]
 - Phenol (optional, can reduce interference)[11][12]
 - Sodium sulfite (optional, reduces interference from dissolved oxygen)[11][13]
 - Distilled or deionized water
- Mannose Standard Stock Solution (e.g., 1 mg/mL): Dissolve a known amount of D-mannose in distilled water.
- Enzyme Solution: **Mannanase** solution of unknown activity, appropriately diluted in buffer.

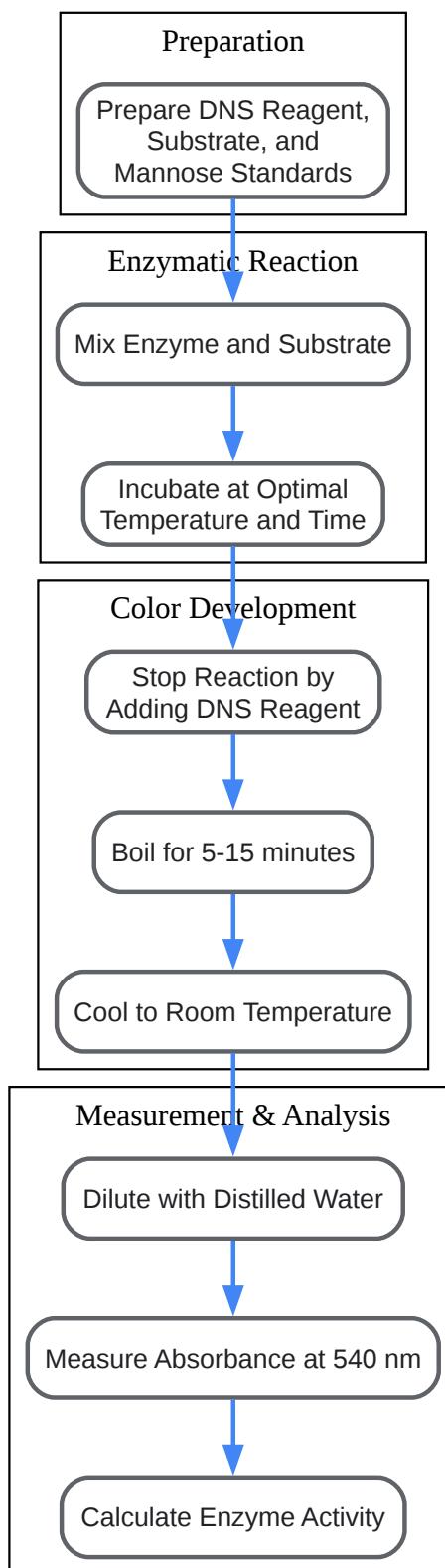
Experimental Protocols

Preparation of Reagents

4.1.1. DNS Reagent Preparation (100 mL)

- Dissolve 1.0 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water with gentle heating and stirring.[14]
- In a separate beaker, dissolve 30.0 g of sodium potassium tartrate in 20 mL of 2 M NaOH. [10]
- Slowly and carefully add the sodium potassium tartrate solution to the DNSA solution while stirring continuously.

- Make up the final volume to 100 mL with distilled water.[\[10\]](#)
- Store the reagent in a brown bottle at room temperature. It is stable for several months.[\[6\]](#)
[\[15\]](#)


4.1.2. Substrate Preparation (0.5% Locust Bean Gum)

- Weigh 0.5 g of locust bean gum powder.
- Disperse the powder in 100 mL of 50 mM sodium phosphate buffer (pH 7.0) by stirring vigorously to prevent clumping.
- Heat the solution while stirring until the gum is completely dissolved and the solution becomes viscous.

4.1.3. Preparation of Mannose Standards

- Prepare a stock solution of 1 mg/mL D-mannose in distilled water.
- From the stock solution, prepare a series of working standards with concentrations ranging from 0.1 to 1.0 mg/mL in distilled water.

Mannanase Activity Assay Workflow

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for the **manganase** activity assay.

Standard Curve for Mannose

- Set up a series of test tubes labeled Blank, and for each mannose standard concentration (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).
- To the "Blank" tube, add 1.0 mL of distilled water.
- To each of the standard tubes, add 1.0 mL of the corresponding mannose standard solution. [\[16\]](#)
- Add 1.0 mL of DNS reagent to all tubes, including the blank.[\[16\]](#)
- Mix the contents of the tubes thoroughly.
- Incubate all tubes in a boiling water bath for 5-15 minutes.[\[17\]](#)
- Cool the tubes to room temperature.
- Add 8.0 mL of distilled water to each tube and mix well.[\[16\]](#)[\[17\]](#)
- Measure the absorbance of each solution at 540 nm using a spectrophotometer, with the blank solution used to zero the instrument.
- Plot a graph of absorbance at 540 nm versus the concentration of mannose (mg/mL).

Enzyme Assay Procedure

- Set up three sets of test tubes: "Test," "Enzyme Blank," and "Substrate Blank."
- Test: Add 0.5 mL of the appropriately diluted enzyme solution to 0.5 mL of the 0.5% locust bean gum solution.
- Enzyme Blank: Add 0.5 mL of the enzyme solution to 0.5 mL of the buffer.
- Substrate Blank: Add 0.5 mL of the 0.5% locust bean gum solution to 0.5 mL of the buffer.
- Incubate all tubes at the optimal temperature for **mannanase** activity (e.g., 50°C) for a specific period (e.g., 10-30 minutes).[\[3\]](#)

- Stop the enzymatic reaction by adding 1.0 mL of DNS reagent to each tube.
- Proceed with the color development and absorbance measurement as described in steps 5-9 of the "Standard Curve for Mannose" protocol.
- The absorbance of the "Test" sample should be corrected by subtracting the sum of the absorbances of the "Enzyme Blank" and "Substrate Blank."

Data Presentation and Calculation

Mannose Standard Curve Data

Mannose Concentration (mg/mL)	Absorbance at 540 nm (AU)
0.0 (Blank)	0.000
0.1	0.152
0.2	0.305
0.4	0.610
0.6	0.915
0.8	1.220
1.0	1.525

Note: These are example data. A standard curve must be generated for each experiment.

From the standard curve, determine the linear equation ($y = mx + c$), where y is the absorbance, x is the concentration of mannose, m is the slope, and c is the y -intercept.

Calculation of Mannanase Activity

One unit (U) of **mannanase** activity is typically defined as the amount of enzyme that releases 1 μ mol of reducing sugar (mannose equivalents) per minute under the specified assay conditions.

Calculation Steps:

- Determine the concentration of reducing sugar released:

- Use the linear equation from the standard curve to calculate the concentration of mannose (in mg/mL) in the "Test" sample from its corrected absorbance.
- Concentration of reducing sugar (mg/mL) = (Corrected Absorbance - y-intercept) / slope
- Calculate the total amount of reducing sugar produced:
 - Total reducing sugar (mg) = Concentration of reducing sugar (mg/mL) x Total volume of assay mixture before DNS addition (mL)
- Convert the amount of reducing sugar to μ mol:
 - Amount of reducing sugar (μ mol) = (Total reducing sugar (mg) / Molecular weight of mannose (mg/ μ mol)) x 1000
 - (Molecular weight of mannose = 180.16 g/mol = 0.18016 mg/ μ mol)
- Calculate the enzyme activity:
 - Enzyme Activity (U/mL) = (Amount of reducing sugar (μ mol)) / (Incubation time (min) x Volume of enzyme solution used (mL)) x Dilution factor of the enzyme

Troubleshooting and Considerations

- Interference: Certain substances can interfere with the DNS assay, including some amino acids, phenols, and other reducing agents that may be present in crude enzyme preparations.[\[12\]](#)[\[18\]](#)[\[19\]](#) Running appropriate blanks is crucial to minimize these interferences.[\[17\]](#)
- Substrate and Enzyme Blanks: It is essential to include both enzyme and substrate blanks to account for any reducing sugars present in the enzyme preparation or the substrate itself.[\[3\]](#)
- Heating Time: The heating time for color development is a critical step. Inconsistent heating can lead to variability in results.[\[17\]](#)
- Standard Sugar: While glucose is sometimes used for the standard curve, using mannose is more appropriate for **mannanase** assays as it is the primary product of mannan hydrolysis.

- Assay Linearity: Ensure that the amount of reducing sugar produced falls within the linear range of the standard curve. If the absorbance is too high, the enzyme solution should be further diluted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [β-Mannanase Activity Assay Kit - Profacgen](#) [profacgen.com]
- 2. [Assay of the enzymatic activity](#). [bio-protocol.org]
- 3. [Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities](#) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [scribd.com](#) [scribd.com]
- 5. [sciencevivid.com](#) [sciencevivid.com]
- 6. [ncbe.reading.ac.uk](#) [ncbe.reading.ac.uk]
- 7. [m.youtube.com](#) [m.youtube.com]
- 8. [researchgate.net](#) [researchgate.net]
- 9. [researchgate.net](#) [researchgate.net]
- 10. [researchgate.net](#) [researchgate.net]
- 11. [static.igem.org](#) [static.igem.org]
- 12. [researchgate.net](#) [researchgate.net]
- 13. [sigmaaldrich.com](#) [sigmaaldrich.com]
- 14. [mystrica.com](#) [mystrica.com]
- 15. [static.igem.wiki](#) [static.igem.wiki]
- 16. [Estimation of Sugars by DNS Method | BioTech Beacons](#) [biotechbeacon.com]
- 17. [benchchem.com](#) [benchchem.com]
- 18. [researchgate.net](#) [researchgate.net]

- 19. hrcak.srce.hr [hrcak.srce.hr]
- To cite this document: BenchChem. [Application Notes and Protocols for Mannanase Activity Assay Using the DNS Method]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13387028#mannanase-activity-assay-using-dns-method]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com